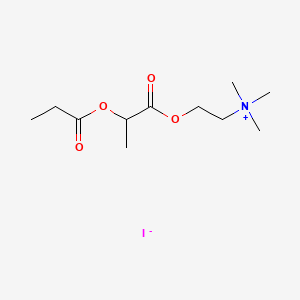
Propionyllactoylcholine iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionyllactoylcholine iodide is a chemical compound that belongs to the class of quaternary ammonium salts It is characterized by the presence of a propionyl group, a lactoyl group, and a choline moiety, with iodide as the counterion
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of propionyllactoylcholine iodide typically involves the reaction of choline with propionyl chloride and lactoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with iodide to yield the final product. The reaction conditions often include the use of an organic solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.
化学反応の分析
Types of Reactions
Propionyllactoylcholine iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, where the propionyl and lactoyl groups may be oxidized or reduced under specific conditions.
Hydrolysis: The ester bonds in the propionyl and lactoyl groups can be hydrolyzed in the presence of acids or bases, leading to the formation of choline and the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, thiolates, and amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide, potassium permanganate, or sodium borohydride may be used, depending on the desired transformation.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed to cleave the ester bonds.
Major Products Formed
Substitution Reactions: New quaternary ammonium salts with different counterions.
Oxidation and Reduction: Oxidized or reduced forms of the propionyl and lactoyl groups.
Hydrolysis: Choline, propionic acid, and lactic acid.
科学的研究の応用
Propionyllactoylcholine iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a phase-transfer catalyst in various reactions.
Biology: Studied for its potential role in modulating neurotransmitter activity and as a probe for studying choline metabolism.
Medicine: Investigated for its potential therapeutic effects, including its use as a cholinergic agent in the treatment of neurological disorders.
Industry: Utilized in the formulation of specialty chemicals and as an additive in certain industrial processes.
作用機序
The mechanism of action of propionyllactoylcholine iodide involves its interaction with cholinergic receptors in the nervous system. The compound mimics the action of acetylcholine, a neurotransmitter, by binding to and activating these receptors. This leads to the modulation of neurotransmitter release and signal transduction pathways, ultimately affecting various physiological processes.
類似化合物との比較
Similar Compounds
Acetylcholine iodide: Another quaternary ammonium salt with a similar structure but with an acetyl group instead of propionyl and lactoyl groups.
Butyrylcholine iodide: Contains a butyryl group instead of propionyl and lactoyl groups.
Lactoylcholine iodide: Contains only a lactoyl group without the propionyl group.
Uniqueness
Propionyllactoylcholine iodide is unique due to the presence of both propionyl and lactoyl groups, which may confer distinct chemical and biological properties. This dual functionality allows for more versatile applications and potentially enhanced therapeutic effects compared to similar compounds.
特性
CAS番号 |
73231-77-3 |
|---|---|
分子式 |
C11H22INO4 |
分子量 |
359.20 g/mol |
IUPAC名 |
trimethyl-[2-(2-propanoyloxypropanoyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C11H22NO4.HI/c1-6-10(13)16-9(2)11(14)15-8-7-12(3,4)5;/h9H,6-8H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
OMKOJLACFQWJDN-UHFFFAOYSA-M |
正規SMILES |
CCC(=O)OC(C)C(=O)OCC[N+](C)(C)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


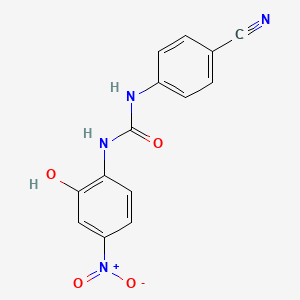
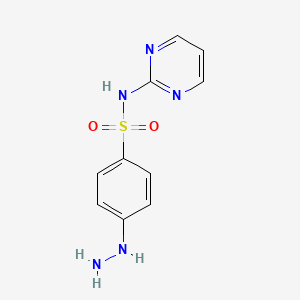

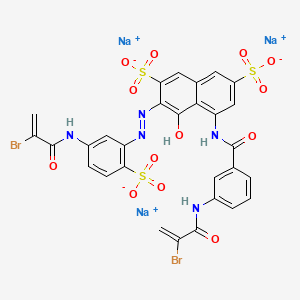
![[3-(4-Hydroxyphenoxy)phenyl]methyl 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B14460226.png)
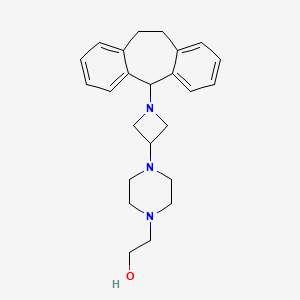
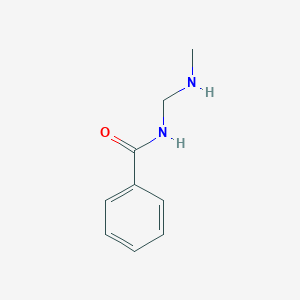
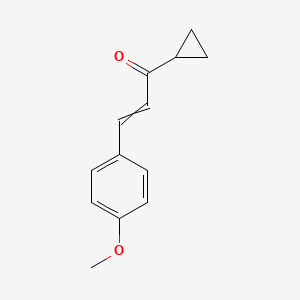
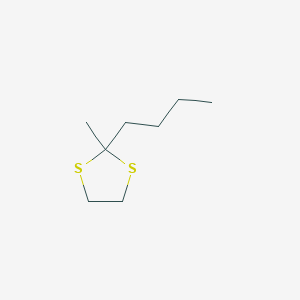
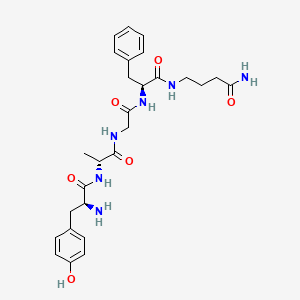
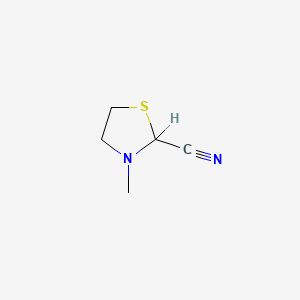
![7,7-Dimethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14460274.png)
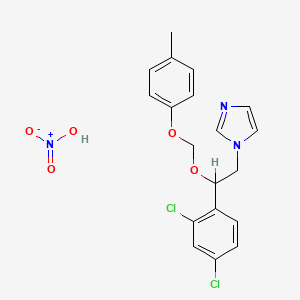
![6,9-Dithiaspiro[3.6]decane](/img/structure/B14460294.png)
